3-Cyclopropyl-5-methylaniline
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Overview
Description
3-Cyclopropyl-5-methylaniline: is an organic compound characterized by a cyclopropyl group attached to the third carbon and a methyl group attached to the fifth carbon of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic esters and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nitration and reduction of arenes . This classical approach includes the nitration of aniline derivatives followed by reduction to obtain the desired aniline compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted aniline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Cyclopropyl-substituted aniline derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-Cyclopropyl-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound undergoes N-dealkylation catalyzed by cytochrome P450 , which involves Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-methylaniline
- 3-Methylaniline
- Cyclopropylamine
Uniqueness
3-Cyclopropyl-5-methylaniline is unique due to the presence of both cyclopropyl and methyl groups on the aniline ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3,11H2,1H3 |
InChI Key |
ZBUFWVTUQBTTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2CC2 |
Origin of Product |
United States |
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